Product packaging for 3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine(Cat. No.:)

3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B13315515
M. Wt: 162.19 g/mol
InChI Key: NHLKTBTVAJAEON-UHFFFAOYSA-N
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Description

3-Ethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS Number: 1698271-04-3) is a high-purity chemical intermediate belonging to the pharmaceutically significant pyrazolo[1,5-a]pyrimidine class. This fused bicyclic heterocyclic system is recognized as a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, allowing it to interact with a variety of biological targets. The molecular formula for this compound is C9H12N4 . This compound serves as a versatile building block for the design and synthesis of novel bioactive molecules. Its core structure is a fundamental component in the development of small-molecule inhibitors targeting protein kinases, which are key regulators in cellular signaling pathways and are critically important in areas such as oncology research . Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a wide spectrum of biological activities, largely driven by substitutions at the 3- and 7- positions, making this amine a valuable precursor for further functionalization . Researchers utilize this scaffold to develop potential therapeutic agents, with scientific literature showing that analogs of this chemical class exhibit potent antitumor, antibacterial, and antimycobacterial properties . For instance, closely related 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have been identified as potent inhibitors of Mycobacterium tuberculosis, highlighting the potential of this chemical series in infectious disease research . The structural versatility of this core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4 B13315515 3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

3-ethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C8H10N4/c1-2-6-5-11-12-7(9)3-4-10-8(6)12/h3-5H,2,9H2,1H3

InChI Key

NHLKTBTVAJAEON-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2N=CC=C(N2N=C1)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations for 3 Ethylpyrazolo 1,5 a Pyrimidin 7 Amine

Strategic Approaches to Pyrazolo[1,5-A]pyrimidine (B1248293) Core Synthesis

The construction of the pyrazolo[1,5-a]pyrimidine nucleus is a well-established area of heterocyclic chemistry, with several reliable strategies available. These methods primarily involve the formation of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation Reactions of Aminopyrazoles with Bifunctional Reagents

One of the most prevalent and versatile methods for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-biselectrophilic species. nih.gov For the synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidin-7-amine, the key starting material is 3-ethyl-1H-pyrazol-5-amine. This aminopyrazole contains the necessary nucleophilic centers—the endocyclic N1 nitrogen and the exocyclic amino group—to react with a suitable three-carbon electrophilic partner.

The reaction of 5-aminopyrazoles with β-dicarbonyl compounds like β-diketones and β-ketoesters is a classic and widely used method for constructing the pyrazolo[1,5-a]pyrimidine ring system. researchgate.net In this reaction, the more nucleophilic endocyclic nitrogen of the aminopyrazole typically initiates the attack on one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular condensation involving the exocyclic amino group and the second carbonyl group, leading to the formation of the fused pyrimidine ring after dehydration.

For instance, the reaction of an aminopyrazole with acetylacetone (B45752) (a β-diketone) or ethyl acetoacetate (B1235776) (a β-ketoester) yields pyrazolo[1,5-a]pyrimidines with substituents at the 5- and 7-positions. rsc.org To obtain the 7-amino functionality present in the target molecule, a different class of bifunctional reagent is required. Reagents such as malononitrile (B47326) and its derivatives are particularly effective for introducing an amino group at the 7-position. rsc.orgnih.gov The reaction of 3-ethyl-1H-pyrazol-5-amine with a suitable malononitrile derivative would proceed via a similar cyclocondensation mechanism to yield 7-amino-3-ethylpyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Starting AminopyrazoleBifunctional ReagentProductReference
3-ethyl-1H-pyrazol-5-amineBenzylidenemalononitrile7-Amino-3-ethyl-5-phenylpyrazolo[1,5-a]pyrimidine nih.gov
3,5-Diamino-4-phenylpyrazoleAcetylacetone2-Amino-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine rsc.org
3,5-Diamino-4-phenylpyrazoleEthyl Acetoacetate2-Amino-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one rsc.org

The synthesis of the pyrazole ring itself is the foundational step for these cyclocondensation reactions. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), is a fundamental method. beilstein-journals.orgnih.gov To generate the required 3-ethyl-1H-pyrazol-5-amine precursor, a reaction between a β-ketonitrile containing an ethyl group (e.g., 3-oxopentanenitrile) and hydrazine would be a logical synthetic route. Substituted hydrazines can be employed to introduce substituents at the N1 position of the pyrazole ring, which can influence the subsequent cyclization to the pyrazolo[1,5-a]pyrimidine. beilstein-journals.org

The choice of electrophile in the subsequent cyclocondensation step is critical for determining the final substitution pattern of the pyrimidine ring. beilstein-journals.org The versatility of this approach allows for the synthesis of a wide array of substituted pyrazoles, which are then available for conversion into the corresponding pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical approach to complex molecules like pyrazolo[1,5-a]pyrimidines. nih.gov These reactions often proceed through a cascade of events, forming multiple bonds in one pot.

A plausible MCR for the synthesis of a 3-ethyl-7-aminopyrazolo[1,5-a]pyrimidine derivative could involve the reaction of hydrazine, an ethyl-containing β-ketoester (like ethyl 3-oxopentanoate) to form the aminopyrazole in situ, followed by the addition of a malononitrile derivative. This would construct the entire bicyclic system in a single, convergent process. Several studies have demonstrated the feasibility of three-component reactions involving aminopyrazoles, aldehydes, and active methylene (B1212753) compounds to generate fused heterocyclic systems. For example, the reaction of an aminopyrazole, an aldehyde, and malononitrile can lead to fused pyrimidine systems. researchgate.net

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
Aromatic AldehydeMalononitrile3-methyl-1-phenyl-2-pyrazolin-5-oneUltrasound, EtOH6-Amino-1,4-dihydropyrano[2,3-c]pyrazoles
Aromatic Aldehyde1H-tetrazole-5-amine3-cyanoacetyl indole (B1671886)Triethylamine7-Substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile

Transition Metal-Catalyzed Coupling Reactions for Functionalization

While cyclocondensation and multicomponent reactions are excellent for constructing the core scaffold, transition metal-catalyzed reactions are powerful tools for the post-functionalization of the pre-formed pyrazolo[1,5-a]pyrimidine ring. These methods allow for the precise introduction of various substituents that might be difficult to incorporate through traditional ring-forming reactions.

Palladium-catalyzed C-H activation has emerged as a transformative strategy in organic synthesis, enabling the direct formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. nih.gov In the context of pyrazolo[1,5-a]pyrimidines, this methodology can be used to introduce substituents at specific positions of the heterocyclic core.

Although direct C-H amination at the 7-position of a 3-ethylpyrazolo[1,5-a]pyrimidine has not been explicitly detailed, a more common strategy involves the amination of a halogenated precursor. A plausible two-step route to this compound would involve:

Synthesis of a 7-halo-3-ethylpyrazolo[1,5-a]pyrimidine intermediate. This can be achieved through cyclocondensation of 3-ethyl-1H-pyrazol-5-amine with a suitable halogenated 1,3-dielectrophile or by halogenation of a 3-ethylpyrazolo[1,5-a]pyrimidin-7-ol intermediate using reagents like phosphorus oxychloride. nih.govresearchgate.net

Palladium-catalyzed cross-coupling of the 7-halo intermediate with an amine source (e.g., using Buchwald-Hartwig amination conditions). This reaction is a well-established and highly effective method for forming aryl- and heteroarylamine bonds. nih.gov

SubstrateCoupling PartnerCatalyst SystemProduct Type
5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylateBenzimidazole (B57391) derivativeTris(dibenzylideneacetone)dipalladium(0), Xantphos, Cs2CO35-(Benzimidazol-1-yl)-7-morpholinylpyrazolo[1,5-a]pyrimidine derivative
7-halo-3-ethylpyrazolo[1,5-a]pyrimidineAmine (e.g., NH3 source)Pd catalyst, ligand, baseThis compound

Green Chemistry Approaches and Microwave-Assisted Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazolo[1,5-a]pyrimidines to minimize environmental impact. bme.hu These approaches focus on reducing waste, using less hazardous reagents, and improving energy efficiency. rsc.org One prominent green technique is the use of alternative reaction media, such as polyethylene (B3416737) glycol (PEG-400), which serves as a recyclable and effective medium for the synthesis of these compounds. researchgate.net Additionally, ultrasound-assisted synthesis in aqueous media has been reported as an efficient and environmentally friendly method for preparing pyrazolo[1,5-a]pyrimidine derivatives. bme.hu This method often leads to high yields, short reaction times, and simple product isolation. bme.hu

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of pyrazolo[1,5-a]pyrimidines. nih.govnih.gov Microwave irradiation can significantly accelerate reaction rates, often reducing reaction times from hours to minutes, and improve yields compared to conventional heating methods. nih.govdergipark.org.tr This technique has been successfully employed in various synthetic strategies, including cyclization and multicomponent reactions. nih.govnih.govrsc.org For instance, the condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a common method that is greatly enhanced by microwave assistance. nih.gov The benefits of microwave-assisted synthesis align with green chemistry principles by maximizing the use of raw materials and reducing energy consumption. rsc.org

The combination of solvent-free conditions with microwave irradiation represents a particularly green and efficient approach. nih.gov This synergy minimizes the use of volatile organic solvents, reduces waste, and often leads to cleaner reactions with easier purification. rsc.orgresearchgate.net The reaction mass efficiency (RME), a metric used to evaluate the "greenness" of a chemical process, has been shown to be favorable for microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines, indicating a high conversion of reactant mass into the desired product. rsc.org

Table 1: Comparison of Synthetic Methods for Pyrazolo[1,5-a]pyrimidines

Method Conditions Advantages Disadvantages
Conventional Heating Refluxing in organic solvents (e.g., ethanol, acetic acid) bme.huresearchgate.net Well-established, predictable outcomes Long reaction times, high energy consumption, use of volatile organic solvents
Ultrasound-Assisted Aqueous media, catalyst (e.g., KHSO4) bme.hu Short reaction times, high yields, environmentally friendly Specialized equipment required
Microwave-Assisted Solvent-free or high-boiling point solvents (e.g., DEG) nih.govnih.gov Rapid reactions, improved yields, high purity Potential for localized overheating, specialized equipment required

Regioselectivity Control in this compound Synthesis

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of synthesizing substituted pyrazolo[1,5-a]pyrimidines. The formation of the desired isomer, such as a 7-amino derivative over a 5-amino isomer, is highly dependent on the reaction pathway, which is influenced by the starting materials and reaction conditions. nih.gov

The primary synthetic route to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3- or 5-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound, β-enaminone, or β-ketonitrile. nih.govbme.hu The structure of both the aminopyrazole and the biselectrophile dictates the regiochemical outcome of the cyclization. nih.gov

For the synthesis of 7-aminopyrazolo[1,5-a]pyrimidines, the reaction of a 5-aminopyrazole with a β-ketonitrile is a common strategy. nih.gov The reaction of 5-amino-3-ethylpyrazole with a suitable β-ketonitrile would be a direct route to this compound. The nature of the substituents on both reactants can influence the reactivity of the nucleophilic and electrophilic centers, thereby controlling the regioselectivity. For example, the reaction of β,γ-unsaturated γ-alkoxy-α-keto esters with N-unsubstituted 5-aminopyrazoles has been shown to proceed with high regioselectivity to yield pyrazolo[1,5-a]pyrimidines with an ester function at the 7-position. organic-chemistry.org Similarly, the condensation of readily available enynones with pyrazolamines provides regioselective access to 7-substituted pyrazolo[1,5-a]pyrimidines. nih.gov

The mechanism of pyrazolo[1,5-a]pyrimidine formation generally involves an initial nucleophilic attack by the exocyclic amino group of the 5-aminopyrazole on one of the electrophilic centers of the 1,3-bielectrophile. nih.gov This is followed by an intramolecular cyclization and subsequent dehydration to form the fused pyrimidine ring. nih.gov

The regioselectivity is determined by which carbonyl (or equivalent electrophilic carbon) of the β-dicarbonyl compound is attacked first and which nitrogen of the aminopyrazole participates in the cyclization. In the reaction of 5-aminopyrazoles with unsymmetrical β-dicarbonyl compounds, the more electrophilic carbonyl group is typically attacked first by the exocyclic amino group. The subsequent cyclization involves the endocyclic N1 nitrogen of the pyrazole ring attacking the remaining carbonyl group, leading to the formation of the 7-substituted pyrazolo[1,5-a]pyrimidine. This pathway is generally favored, resulting in the regioselective formation of the 7-isomer. nih.govorganic-chemistry.org The isolation of intermediate enaminones in some reactions provides evidence for this mechanistic pathway. organic-chemistry.org

Derivatization and Post-Synthetic Functionalization at the 3-Ethyl and 7-Amine Positions

Post-synthetic functionalization of the pyrazolo[1,5-a]pyrimidine core allows for the introduction of diverse chemical moieties, which is crucial for tuning the compound's properties for various applications. nih.govnih.gov The 3-ethyl and 7-amino groups of this compound, as well as other positions on the heterocyclic scaffold, are amenable to a variety of chemical transformations. nih.govencyclopedia.pub

The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system is relatively electron-deficient, making positions C-5 and C-7 susceptible to nucleophilic aromatic substitution (NAS). nih.govmdpi.com This is a widely used strategy for introducing a variety of functional groups. By starting with a precursor having a suitable leaving group, such as a halogen, at the C-7 position, the 7-amino group can be introduced. Similarly, if a leaving group is present at C-5, various nucleophiles can be introduced at this position. mdpi.comnih.gov

Common nucleophiles used in NAS reactions on the pyrazolo[1,5-a]pyrimidine core include aromatic amines, alkylamines, cycloalkylamines, and alkoxides. nih.govmdpi.com For instance, the reaction of a 7-chloro-pyrazolo[1,5-a]pyrimidine with an amine is a standard method for installing a substituted amino group at the C-7 position. mdpi.com

Table 2: Examples of Functionalization at C-5 and C-7 Positions

Position Reaction Type Reagents Functional Group Introduced
C-7 Nucleophilic Aromatic Substitution mdpi.com Morpholine (B109124), K2CO3 Morpholinyl
C-5 Suzuki Coupling encyclopedia.pub Aryl boronic acid, Pd catalyst Aryl
C-7 Nucleophilic Aromatic Substitution nih.govmdpi.com Alkylamines Alkylamino
C-5 Suzuki Coupling mdpi.com 2,5-difluorophenyl-substituted pyrrolidine (B122466) Substituted pyrrolidine

The pyrazole ring is more electron-rich than the pyrimidine ring, making the C-3 position nucleophilic. nih.govencyclopedia.pub This allows for electrophilic substitution reactions, although these are less common. A more versatile approach for functionalizing the C-3 position is through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, starting from a 3-halo-pyrazolo[1,5-a]pyrimidine precursor. nih.govencyclopedia.pub

For example, a 3-bromo-pyrazolo[1,5-a]pyrimidine can be coupled with various boronic acids (Suzuki coupling) to introduce aryl or heteroaryl groups. encyclopedia.pub Similarly, copper-catalyzed Ullmann-type coupling reactions have been developed for the efficient amination of the C-3 position. nih.gov These methods provide access to a wide range of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines. nih.gov Modification at the C-3 position has been shown to be important for the biological activity of some pyrazolo[1,5-a]pyrimidine derivatives. mdpi.commdpi.com For instance, the introduction of an amide bond of picolinamide (B142947) at the C-3 position has been found to significantly enhance the activity of certain kinase inhibitors. mdpi.com

Tailoring Substituent Patterns for Specific Research Objectives

The strategic modification of the this compound scaffold is a cornerstone of its application in chemical biology and drug discovery. The versatility of the pyrazolo[1,5-a]pyrimidine core allows for the introduction of a wide array of functional groups at various positions, enabling researchers to systematically investigate structure-activity relationships (SAR) and optimize compounds for specific biological targets. nih.govmdpi.com The primary research objective for tailoring substituent patterns is often to enhance potency, improve selectivity against specific targets (such as protein kinases), and optimize pharmacokinetic properties. nih.govresearchgate.net

Key positions on the pyrazolo[1,5-a]pyrimidine ring—namely C2, C3, C5, and C7—are frequently targeted for modification. nih.govmdpi.com The methodologies to achieve this are diverse and include classical condensation reactions as well as modern catalytic cross-coupling techniques.

Substitution at the C5 and C7 Positions

The C5 and C7 positions of the pyrazolo[1,5-a]pyrimidine nucleus are highly amenable to functionalization, often starting from halogenated intermediates. A common strategy involves the initial synthesis of a dihalo-pyrazolo[1,5-a]pyrimidine, which then serves as a versatile precursor for introducing various substituents. For instance, 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) intermediates can be selectively functionalized due to the higher reactivity of the chlorine atom at the C7 position. nih.gov This allows for the sequential introduction of different groups at C7 and C5.

Nucleophilic substitution is a primary method for modifying these positions. For example, the C7-chloro group can be readily displaced by amines to install various N-substituted groups, a crucial modification for tuning the compound's interaction with biological targets. nih.gov Following the substitution at C7, the C5-chloro group can be modified using palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. nih.gov These methods allow for the introduction of aryl, heteroaryl, or other carbon-based substituents, significantly expanding the chemical diversity of the scaffold.

A research objective for these modifications is the development of selective kinase inhibitors. For example, in the development of selective PI3Kδ inhibitors, a morpholine moiety was introduced at the C7 position, while various benzimidazole and indole groups were coupled at the C5 position to explore the SAR and enhance selectivity. nih.gov

Table 1: Methodologies for C5 and C7 Substitution

Position Reaction Type Reagents/Conditions Type of Substituent Introduced Research Objective Example
C7 Nucleophilic Substitution Amines (e.g., Morpholine), K₂CO₃ Amino groups (e.g., Morpholin-4-yl) Enhance kinase selectivity (PI3Kδ) nih.gov
C5 Suzuki Coupling Boronic acids/esters, Pd catalyst Aryl, Heteroaryl (e.g., Indole) Explore SAR for potency nih.gov

Substitution at the C2 and C3 Positions

While the ethyl group is fixed at the C3 position in the parent compound, further modifications or the synthesis of analogs with different C3 substituents are crucial for probing specific interactions within a target's binding site. Similarly, the C2 position offers another vector for chemical modification.

For derivatives where the C2 position is functionalized, multi-step syntheses are often employed. Starting from a precursor like ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, the ester group at C2 can be reduced to an alcohol, which is then oxidized to an aldehyde. nih.gov This aldehyde serves as a key intermediate for introducing various amine substituents via reductive amination, allowing for fine-tuning of the molecule's properties. nih.gov

Halogenation at the C3 position can be achieved via electrophilic aromatic substitution using reagents like N-halosuccinimides (NXS). mdpi.comnih.gov The resulting 3-halo derivatives are valuable intermediates for subsequent cross-coupling reactions, such as Suzuki coupling, to introduce vinyl or aryl groups. mdpi.com

Table 2: Research Findings on Substituent Effects

Position Modified Substituent Type Method Research Objective Finding
C5 Aryl, Heteroaryl Suzuki Coupling Antitubercular Activity Introduction of various 5-aryl and 5-heteroaryl groups on a 3-phenyl-pyrazolo[1,5-a]pyrimidin-7-amine scaffold led to potent M.tb growth inhibition. mdpi.com
C2 Substituted Amines Reductive Amination PI3Kδ Inhibition Careful adjustment of sterically diverse amino groups at the C2 position was used for final optimization of inhibitor potency and selectivity. nih.gov
C3 Halogens (Iodo) Oxidative Halogenation Synthetic Utility A one-pot cyclization and halogenation method efficiently produces 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives, providing key intermediates for further functionalization. nih.gov

The systematic tailoring of substituent patterns on the this compound core is a powerful strategy. It allows researchers to dissect the molecular interactions governing a compound's biological activity and to develop optimized molecules for specific research objectives, from probing enzyme function to creating potent and selective therapeutic leads. researchgate.netresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Positional and Substituent Effects on Biological Activitynih.govnih.govontosight.aimdpi.comnih.govresearchgate.net

The pyrazolo[1,5-a]pyrimidine (B1248293) core is a versatile scaffold that allows for chemical modifications at several positions, primarily C-2, C-3, C-5, C-6, and C-7. nih.govresearchgate.net The substituents at these positions can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its binding affinity and selectivity for specific protein targets. nih.gov

The substituent at the C-3 position of the pyrazolo[1,5-a]pyrimidine ring plays a significant role in modulating biological activity. Research on various analogs has shown that this position is critical for interaction with target kinases. For instance, the introduction of an amide bond of picolinamide (B142947) at the third position was found to significantly enhance inhibitory activity against Tropomyosin receptor kinase A (TrkA). nih.govmdpi.com Similarly, incorporating pyrazole-3-carbonitrile or a triazole moiety at this position was crucial for achieving high potency. nih.gov

In the case of 3-Ethylpyrazolo[1,5-a]pyrimidin-7-amine, the ethyl group is a small, hydrophobic alkyl substituent. While direct comparisons in the literature are specific to the target being studied, the general principles of SAR suggest that the size and nature of the group at C-3 are key. For example, studies on 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines identified that a 3-(4-fluoro)phenyl group was a feature of the most effective antimycobacterial compounds, highlighting the importance of aryl substitutions at this position. nih.gov The ethyl group at C-3 likely contributes to hydrophobic interactions within the target's binding pocket, and its relatively small size may be advantageous for fitting into specific sub-pockets of certain enzymes.

The amino group at the C-7 position is a critical determinant of biological activity for many pyrazolo[1,5-a]pyrimidine derivatives. This group can act as a hydrogen bond donor, which is often a key interaction for anchoring the molecule within the active site of a biological target.

Studies comparing different substituents at the C-7 position have demonstrated the superiority of the amino group. For example, in a series of Pim-1 kinase inhibitors, the 7-amino compound exhibited the most potent inhibition compared to analogs with hydroxyl, ether, or sulfone groups at the same position. nih.gov This suggests that the hydrogen-bonding capability of the primary amine is crucial for high-potency inhibition.

Furthermore, this position is amenable to the synthesis of various derivatives to explore the chemical space and optimize activity. nih.gov Research into antimycobacterial agents has involved the synthesis and evaluation of numerous N-substituted derivatives at the 7-position, such as 7-(2-pyridylmethylamine) groups, which have shown significant activity. nih.gov These findings underscore that the 7-amino group is not only a key pharmacophoric feature itself but also a versatile handle for generating extensive libraries of compounds with diverse pharmacological profiles. ontosight.aiontosight.ai

The C-5 position of the pyrazolo[1,5-a]pyrimidine scaffold has been identified as another critical point for substitution to modulate pharmacological activity. nih.gov The introduction of bulky and specifically functionalized groups at this position can lead to significant gains in potency and selectivity.

PositionSubstituent TypeImpact on Biological ActivityExample Target/ActivityReference
C-3PicolinamideSignificantly enhanced activityTrkA Kinase Inhibition nih.govmdpi.com
C-34-FluorophenylFeature in most effective compoundsAntimycobacterial nih.gov
C-7Amino (-NH2)Most potent inhibition compared to -OH, ether, sulfonePim-1 Kinase Inhibition nih.gov
C-7Pyridylmethylamine derivativesActive compoundsAntimycobacterial nih.gov
C-52,5-Difluorophenyl-substituted pyrrolidine (B122466)Increased inhibition activityTrk Kinase Inhibition nih.govmdpi.com
C-5Indole (B1671886) derivativesFormed additional H-bond, improved selectivityPI3Kδ Inhibition mdpi.comnih.gov

Pharmacophore Elucidation for this compound Analogsmdpi.com

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. nih.gov For the pyrazolo[1,5-a]pyrimidine class of compounds, several key pharmacophoric features have been elucidated through computational and experimental studies.

The molecular recognition of pyrazolo[1,5-a]pyrimidine analogs by their protein targets is typically governed by a combination of hydrogen bonding and hydrophobic interactions. nih.gov

Hinge-Binding Motif : The core pyrazolo[1,5-a]pyrimidine scaffold itself is frequently identified as a crucial "hinge-binder". nih.gov The nitrogen atoms within the fused ring system can form critical hydrogen bonds with backbone amide residues in the hinge region of many protein kinases. For example, docking studies have shown this scaffold forming interactions with residues like Met592 in TrkA or Leu83A in CDK2. nih.govnih.gov

Hydrogen Bond Donors/Acceptors : The 7-amino group is a key hydrogen bond donor. As noted in SAR studies, its presence is often vital for potent activity. nih.gov In other analogs, where the 7-position is substituted with a group like morpholine (B109124), the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, interacting with residues such as Val-828 in the hinge region of PI3Kδ. mdpi.com

Hydrophobic/Aromatic Regions : Substituents at the C-3 and C-5 positions often occupy hydrophobic pockets within the ATP-binding site. The 3-ethyl group would contribute to these hydrophobic interactions. Larger aromatic or heterocyclic groups at the C-3 and C-5 positions, as seen in potent Trk and PI3Kδ inhibitors, can engage in more extensive hydrophobic and π-stacking interactions, significantly enhancing binding affinity. nih.govmdpi.commdpi.com

A general pharmacophore model for kinase inhibitors based on this scaffold would therefore include the central heterocyclic core for hinge binding, a hydrogen bond donor/acceptor feature at position 7, and one or more hydrophobic features corresponding to the substituents at positions 3 and 5. nih.govresearchgate.net

Computational QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These computational models use calculated molecular descriptors (representing physicochemical properties like electronics, sterics, and hydrophobicity) to build predictive equations.

For pyrazolo[1,5-a]pyrimidines and related scaffolds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. rsc.org These studies generate 3D contour maps that visualize the regions around the aligned molecules where specific properties are favorable or unfavorable for activity. For example, a QSAR study on pyrazolo[1,5-a]pyrimidines as Pim-1/2 kinase inhibitors successfully developed models to explore the structural requirements for activity. researchgate.netresearchgate.net

The predictive power of a QSAR model is assessed using statistical metrics. The squared correlation coefficient (R²) indicates how well the model fits the training data, while the cross-validated squared correlation coefficient (q² or Q²) measures its internal predictive ability. mdpi.com A high Q² value (typically > 0.5) is essential for a robust and predictive QSAR model. rsc.orgmdpi.com These validated models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net

Example of Statistical Parameters from a 3D-QSAR Study
Modelq² (Cross-validated R²)R² (Non-validated R²)R²_pred (External Validation)Significance
CoMFA (TgCDPK1)0.6660.9680.745Good internal and external predictive power
CoMFA (Src)0.5810.9700.635Good internal and external predictive power
rsc.org

Development of QSAR Models and Statistical Validation

The development of robust QSAR models is a critical step in predicting the biological activity of new chemical entities. For a series of 53 pyrazolo[1,5-a]pyrimidine derivatives, QSAR models were developed to understand their inhibitory activities against Pim-1 and Pim-2 kinases, which are relevant targets in cancer therapy. acs.orgresearchgate.net The primary method used for developing these models was stepwise multiple linear regression (S-MLR). acs.orgresearchgate.net To ensure the quality and predictive power of the S-MLR model, it was compared with other statistical methods, including partial least square (PLS) and k-nearest neighboring (kNN) models. acs.orgresearchgate.net

Statistical validation is essential to confirm the significance and robustness of the developed QSAR models. acs.org Various statistical parameters are employed to assess the quality of the models. While the specific values for the pyrazolo[1,5-a]pyrimidine series require consulting the detailed study, a typical validation process would involve metrics such as the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated coefficient of determination (Q²), which assesses the predictive ability of the model.

Table 1: Representative Statistical Validation Parameters for QSAR Models

Parameter Description Typical Acceptable Value
Coefficient of determination > 0.6
Q² (or R²cv) Cross-validated correlation coefficient > 0.5
F-test Fischer's value for statistical significance High value
p-value Probability of obtaining the observed results by chance < 0.05

| r²pred | Predictive R² for an external test set | > 0.6 |

Note: This table represents typical values for QSAR model validation and serves as an illustrative example.

Descriptor Selection and Correlation with Biological Endpoints

The selection of appropriate molecular descriptors is fundamental to the success of a QSAR model. Descriptors are numerical values that encode different aspects of a molecule's physicochemical properties. In the QSAR study of pyrazolo[1,5-a]pyrimidine compounds, various descriptors were selected to understand how different chemical features influence their Pim-1/2 kinase inhibitory properties. acs.orgresearchgate.net

The analysis revealed important correlations between specific descriptors and the biological endpoints (i.e., Pim-1 and Pim-2 kinase inhibition). For instance, the results indicated that a diaminoethyl substituent at the R1 position, which corresponds to a negative contribution of the MATS4e descriptor, and a biaryl meta substituent at the R2 position, showing a positive contribution of the ATSC5i descriptor, are favorable for inhibiting Pim-1. researchgate.net Conversely, the presence of a benzimidazolone or indazole moiety was found to enhance Pim-2 inhibitory activity, as indicated by a positive contribution from the GATS6i descriptor. researchgate.net

Table 2: Selected Descriptors and Their Correlation with Pim Kinase Inhibition

Descriptor Type Correlation with Biological Activity Implication for Pyrazolo[1,5-a]pyrimidine Derivatives
MATS4e 2D Autocorrelation Negative contribution for Pim-1 inhibition A diaminoethyl substituent at the R1 position is favorable. researchgate.net
ATSC5i 2D Autocorrelation Positive contribution for Pim-1 inhibition A biaryl meta substituent at the R2 position enhances activity. researchgate.net

| GATS6i | 2D Autocorrelation | Positive contribution for Pim-2 inhibition | Benzimidazolone or indazole groups are beneficial for Pim-2 inhibition. researchgate.net |

These findings provide valuable insights into the structural modifications that can be made to the pyrazolo[1,5-a]pyrimidine scaffold to modulate its activity and selectivity.

Predictive Capabilities for Novel this compound Derivatives

A well-validated QSAR model serves as a powerful predictive tool for the design of novel compounds with desired biological activities. The statistically significant QSAR models developed for the pyrazolo[1,5-a]pyrimidine series can be utilized to predict the Pim-1 and Pim-2 inhibitory activities of new, unsynthesized derivatives. acs.org This predictive capability is crucial for prioritizing synthetic efforts and focusing on compounds that are most likely to exhibit high potency.

By applying the established QSAR equations, researchers can virtually screen a library of novel this compound derivatives with various substituents. The models can provide predictions of their inhibitory potential, guiding the selection of the most promising candidates for synthesis and biological evaluation. This in silico approach accelerates the drug discovery process, reduces costs, and minimizes the need for extensive animal testing. The insights gained from such predictive modeling are instrumental in the rational design of the next generation of pyrazolo[1,5-a]pyrimidine-based therapeutic agents. acs.org

Molecular Interactions and Biological Target Engagement Mechanisms

Protein Kinase Inhibition by Pyrazolo[1,5-A]pyrimidine (B1248293) Scaffolds

The pyrazolo[1,5-a]pyrimidine core acts as a versatile scaffold for designing inhibitors that can target a wide array of protein kinases. These kinases play pivotal roles in cell signaling, and their dysregulation is a common feature in various cancers. osti.govnih.govrsc.org The unique structure of the pyrazolo[1,5-a]pyrimidine nucleus allows it to mimic ATP, the natural substrate for kinases, enabling it to interact with the ATP-binding pocket of these enzymes. osti.gov Modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring system, such as the 3-, 5-, and 7-positions, can significantly enhance binding affinity and selectivity for specific kinase targets. osti.govnih.gov

Pyrazolo[1,5-a]pyrimidines predominantly function as ATP-competitive inhibitors. nih.govrsc.org This mechanism involves the inhibitor binding to the ATP-binding site of the kinase, directly competing with the endogenous ATP molecules. This binding event prevents the kinase from transferring a phosphate (B84403) group to its substrate, thereby blocking the downstream signaling cascade. The pyrazolo[1,5-a]pyrimidine scaffold is well-suited for this role as its heterocyclic structure can form crucial hydrogen bonds with the hinge region of the kinase's active site, a key interaction for ATP-competitive inhibitors. nih.gov

While ATP-competitive inhibition is the primary mechanism, the versatility of the pyrazolo[1,5-a]pyrimidine scaffold also allows for the development of allosteric inhibitors. nih.gov Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. This mode of inhibition can offer higher selectivity compared to ATP-competitive inhibitors, as allosteric sites are generally less conserved across the kinome.

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop inhibitors for a range of specific kinase families implicated in cancer and other diseases.

Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The pyrazolo[1,5-a]pyrimidine core has been a fruitful starting point for the development of potent CDK inhibitors. nih.govepa.gov For instance, the compound Dinaciclib, which features a pyrazolo[1,5-a]pyrimidine core, is known to inhibit multiple CDKs by occupying the ATP-binding site. nih.gov Research has shown that derivatives of this scaffold can exhibit potent inhibitory activity against several members of the CDK family, including CDK1, CDK2, CDK12, and CDK13.

One study reported a pyrazolo[1,5-a]pyrimidine derivative, compound 6t , which demonstrated potent dual inhibitory activity against CDK2 and TRKA, with an IC50 value of 0.09 µM for CDK2. nih.gov Another related compound, 6s , also showed significant inhibition of CDK2 with an IC50 of 0.23 µM. nih.gov These findings highlight the potential of the pyrazolo[1,5-a]pyrimidine scaffold in designing effective CDK inhibitors.

Table 1: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against Cyclin-Dependent Kinases

Compound Target Kinase IC50 (µM)
6t CDK2 0.09 nih.gov
6s CDK2 0.23 nih.gov

| Ribociclib (Reference) | CDK2 | 0.07 nih.gov |

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapies. Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as EGFR inhibitors. nih.govrsc.org The structurally related pyrazolo[3,4-d]pyrimidine scaffold has also been extensively investigated for EGFR inhibition. For example, a novel 1H-pyrazolo[3,4-d]pyrimidine derivative, compound 12b , was found to be a potent inhibitor of both wild-type EGFR (EGFRWT) and the mutant form EGFRT790M, with IC50 values of 0.016 µM and 0.236 µM, respectively. semanticscholar.org Another study on pyrazolo[3,4-d]pyrimidines identified compound 16 as a significant EGFR inhibitor with an IC50 of 0.034 µM. rsc.orgrsc.org

Table 2: Inhibitory Activity of Representative Pyrazolopyrimidine Derivatives against EGFR

Compound Target Kinase IC50 (µM)
12b (pyrazolo[3,4-d]pyrimidine) EGFRWT 0.016 semanticscholar.org
12b (pyrazolo[3,4-d]pyrimidine) EGFRT790M 0.236 semanticscholar.org
16 (pyrazolo[3,4-d]pyrimidine) EGFR 0.034 rsc.orgrsc.org
4 (pyrazolo[3,4-d]pyrimidine) EGFR 0.054 rsc.orgrsc.org

| 15 (pyrazolo[3,4-d]pyrimidine) | EGFR | 0.135 rsc.orgrsc.org |

The B-Raf and MEK kinases are key components of the MAPK/ERK signaling pathway, which is frequently activated in melanoma and other cancers. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising starting point for the development of potent B-Raf inhibitors. osti.govnih.govlookchem.com Many of these are ATP-competitive inhibitors that have demonstrated excellent cellular potency and selectivity for B-Raf. nih.gov For instance, a novel series of pyrazolo[1,5-a]pyrimidine-based inhibitors of B-Raf(V600E) kinase were developed, with compound 17 from this series showing promise as a potent, selective, and orally available agent. nih.gov While MEK inhibition is often pursued in conjunction with B-Raf inhibition, specific data for pyrazolo[1,5-a]pyrimidines as direct MEK inhibitors is less detailed in the provided context.

Table 3: Inhibitory Activity of a Representative Pyrazolo[1,5-a]pyrimidine Derivative against B-Raf Kinase

Compound Target Kinase Note

| 17 | B-Raf(V600E) | Potent and selective inhibitor nih.gov |

Pim-1 kinase is a serine/threonine kinase that is involved in cell survival and proliferation and is considered an attractive target for cancer therapy. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to create potent and selective Pim-1 inhibitors. nih.govnih.gov In one study, a pyrazolo[1,5-a]pyrimidine compound was identified as a potent Pim-1 inhibitor with an IC50 of 45 nM. nih.gov Further optimization led to the development of several analogs with significant Pim-1 inhibitory activity. For example, compound 5h and compound 6c from a series of novel pyrazolopyrimidine derivatives showed potent PIM-1 inhibition with IC50 values of 0.60 µM and 0.67 µM, respectively. nih.gov

Table 4: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase

Compound Target Kinase IC50 (µM)
5h PIM-1 0.60 nih.gov
6c PIM-1 0.67 nih.gov
5g PIM-1 0.95 nih.gov
5c PIM-1 1.26 nih.gov
6a PIM-1 1.82 nih.gov

| Initial Hit Compound | Pim-1 | 0.045 nih.gov |

Inhibition of Specific Kinase Families

Tropomyosin Receptor Kinases (Trks)

The pyrazolo[1,5-a]pyrimidine nucleus is a prominent feature in several inhibitors of Tropomyosin Receptor Kinases (Trks), a family of receptor tyrosine kinases (TrkA, TrkB, TrkC) crucial in neuronal development and function. nih.govresearchgate.netresearchgate.net Gene fusions involving the NTRK genes that encode these kinases can lead to constitutively active chimeric proteins, driving the growth of various solid tumors. researchgate.netresearchgate.net

Derivatives of this scaffold have demonstrated potent, low nanomolar enzymatic inhibition of Trk kinases. nih.govresearchgate.net Structure-activity relationship (SAR) studies reveal that the pyrazolo[1,5-a]pyrimidine core is crucial for interacting with the kinase hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain. Specifically, the N1 atom of the pyrazole (B372694) ring can form a key hydrogen bond with the backbone amide of a methionine residue (Met592 in TrkA) in the hinge, anchoring the inhibitor in the ATP-binding pocket. mdpi.com Substitutions at the C3 and C5 positions of the pyrimidine (B1678525) ring are critical for enhancing potency and selectivity. nih.gov For instance, the introduction of an amide bond at the C3 position and a substituted pyrrolidine (B122466) at the C5 position have been shown to significantly increase inhibitory activity. nih.gov

c-Met Kinase

The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell growth, migration, and invasion. nih.gov Aberrant c-Met signaling is implicated in various cancers. The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its potential to inhibit c-Met kinase. researchgate.net While specific inhibitory data for 3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine is not detailed in the reviewed literature, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has been identified as having activity against c-Met, suggesting this kinase as a potential target. researchgate.net

Other Kinases (e.g., CK2, PDE4, BCL6, DRAK1, KDR, Lck, Src)

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to its investigation as an inhibitor of a wide array of other protein kinases and enzymes. rsc.orgnih.gov

Casein Kinase 2 (CK2): A serine/threonine kinase that regulates cell proliferation and apoptosis, CK2 is a well-established target for pyrazolo[1,5-a]pyrimidine derivatives. rsc.orgnih.gov Compounds from this class have been developed that show nano- to low-micromolar inhibition of CK2. nih.gov Optimization of substitutions on the core structure has led to highly selective inhibitors. biorxiv.org

B-Cell Lymphoma 6 (BCL6): This transcriptional repressor is a therapeutic target in certain lymphomas. Pyrazolo[1,5-a]pyrimidines have been identified as binders to BCL6, disrupting its protein-protein interactions with corepressors. rsc.org

Death-Associated Protein Kinase-Related Apoptosis-Inducing Protein Kinase 1 (DRAK1): As part of the DAPK family, DRAK1 is implicated in tumorigenesis. Macrocyclic inhibitors based on the pyrazolo[1,5-a]pyrimidine framework have been developed as potent and selective inhibitors of DRAK1. rsc.org

Kinase Insert Domain-Containing Receptor (KDR): Also known as VEGFR2, KDR is a key mediator of angiogenesis. The pyrazolo[1,5-a]pyrimidine class has been optimized to yield potent inhibitors of KDR. researchgate.net

Lymphocyte-specific protein tyrosine kinase (Lck): A member of the Src family of tyrosine kinases, Lck is crucial for T-cell signaling. Novel pyrazolo[1,5-a]pyrimidines have been developed as potent and orally active Lck inhibitors. lookchem.comnih.gov

Src Kinase: As a proto-oncogenic non-receptor tyrosine kinase, Src is a target for cancer therapy. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as c-Src kinase inhibitors. researchgate.netresearchgate.net

Phosphodiesterase 4 (PDE4): The pyrazolo[1,5-a]pyrimidine scaffold has also been noted for its potential to inhibit PDE4, an enzyme involved in inflammatory pathways. rsc.org

Modulation of Cellular Signaling Pathways

By engaging with and inhibiting protein kinases, this compound and related compounds can interfere with the downstream signaling cascades that these enzymes control. rsc.orgnih.gov This interference is the basis of their biological effects on cellular processes.

Effects on Cell Cycle Progression

Cyclin-dependent kinases (CDKs) are fundamental regulators of the cell cycle. Given that the pyrazolo[1,5-a]pyrimidine scaffold is a potent inhibitor of various CDKs, including CDK1, CDK2, and CDK9, these compounds can directly impact cell cycle progression. rsc.orgnih.gov Inhibition of these kinases can lead to a blockade of the cell cycle, often observed in the S and G2/M phases. nih.gov For example, one pyrazolo[1,5-a]pyrimidine derivative, BS-194, was shown to induce cell cycle arrest consistent with its inhibition of key CDKs. nih.gov However, the specific effect can be compound-dependent, as some derivatives have been observed to have no significant impact on the cell cycle in certain cell lines. nih.gov

Interference with Protein Phosphorylation Events

The primary mechanism of action for kinase inhibitors is the prevention of protein phosphorylation. Derivatives of pyrazolo[1,5-a]pyrimidine have been shown to inhibit the phosphorylation of key cellular substrates. For instance, CDK inhibitors from this class suppress the phosphorylation of the retinoblastoma protein (Rb) and the C-terminal domain of RNA polymerase II. nih.gov Similarly, selective Pim-1 kinase inhibitors based on this scaffold were found to suppress the phosphorylation of the pro-apoptotic protein BAD in cell-based assays. nih.gov This demonstrates a direct link between target kinase inhibition and a measurable effect on downstream signaling events.

Anti-proliferative Effects in Cancer Cell Lines

The inhibition of kinases that drive cell growth and survival translates to anti-proliferative activity in cancer cells. Numerous studies have documented the cytotoxic and anti-proliferative effects of pyrazolo[1,5-a]pyrimidine derivatives across a wide range of human cancer cell lines. nih.govnih.govresearchgate.net The potency of these compounds often falls within the low micromolar to nanomolar range. nih.govresearchgate.netmdpi.com

Compound ClassTested Cancer Cell LinesObserved EffectReference
Pyrazolo[1,5-a]pyrimidine derivative (BS-194)Panel of 60 human cancer cell lines (NCI-60)Potent antiproliferative activity (mean GI₅₀= 280 nmol/L) nih.gov
rsc.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine-7-amine derivativesBel-7402 (human hepatoma), HT-1080 (human fibrosarcoma)Inhibition of cell proliferation at low concentrations; some superior to cisplatin. researchgate.net
Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amidesp21 deficient cell lineChemoselective anti-proliferative agent (potency of 51 nM) nih.gov
Thieno[2,3-d]pyrimidine derivatives (purine bioisosteres)MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma)Significant antiproliferative activity in the low micromolar to nanomolar range. mdpi.com

Absence of Specific Research Findings for this compound in Relation to nSMase2, MurA Inhibition, and Antitubercular Mechanisms

Following a comprehensive review of available scientific literature, it has been determined that there is no specific published research detailing the molecular interactions and biological target engagement mechanisms of the chemical compound This compound concerning Neutral Sphingomyelinase 2 (nSMase2) inhibition, MurA inhibitory activity, or its proposed mechanisms for antitubercular activity.

Extensive searches have been conducted to identify studies focusing on the enzymatic and anti-infectious activities of this specific molecule as per the requested outline. These inquiries have not yielded any data, research findings, or detailed analyses that would allow for a scientifically accurate discussion of the following topics for this compound:

Mechanisms Beyond Kinase Inhibition

Proposed Mechanisms for Antitubercular Activity

While the broader class of pyrazolo[1,5-a]pyrimidines has been investigated for various biological activities, the specific ethyl-substituted derivative at the 3-position, this compound, does not appear to have been the subject of published studies in these particular areas. Some databases list the compound as an experimental molecule, potentially in relation to Cyclin-dependent kinase 2 (CDK2), but provide no concrete data on its inhibitory profile or mechanisms of action in the contexts requested.

Therefore, due to the lack of specific and relevant scientific information for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article addressing the specified sections and subsections of the provided outline. The creation of data tables and the detailing of research findings are precluded by the absence of primary research on this compound's activity against nSMase2, MurA, or Mycobacterium tuberculosis.

Spectroscopic and Analytical Data for this compound Not Found in Publicly Available Literature

Following a comprehensive search of scientific databases and chemical literature, specific experimental data for the advanced spectroscopic and analytical characterization of the compound this compound could not be located. The required information for a detailed structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Diffraction analysis, is not present in the available public domain resources.

While extensive research exists on the pyrazolo[1,5-a]pyrimidine scaffold and its various derivatives, the specific combination of a 3-ethyl and a 7-amino substituent is not covered in the reviewed literature. Studies often focus on derivatives with different substitution patterns, which exhibit unique spectroscopic signatures. For instance, research on the general pyrazolo[1,5-a]pyrimidine system and its methyl-substituted analogues provides a foundational understanding of their NMR characteristics, but this data cannot be accurately extrapolated to the specific ethyl-amino derivative requested. Similarly, publications detailing the synthesis and characterization of other pyrazolo[1,5-a]pyrimidines provide spectral data for those specific molecules only.

Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound, it is not possible to generate the requested article with the required detailed research findings and data tables for the following sections:

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

X-ray Diffraction Analysis for Solid-State Structure and Regiochemistry Confirmation

Without primary data from synthesis and characterization reports for 3-Ethylpyrazolo[1,5-a]pyrimidin-7-amine, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Chemistry Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein kinase. For the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, to which 3-Ethylpyrazolo[1,5-a]pyrimidin-7-amine belongs, docking studies are crucial for understanding its mechanism of action as an ATP-competitive inhibitor. researchgate.netnih.gov

Studies on various pyrazolo[1,5-a]pyrimidine derivatives show that they consistently bind within the ATP-binding cleft of protein kinases. nih.gov This binding mode is characteristic of many kinase inhibitors. The core heterocyclic ring system of the compound mimics the adenine (B156593) part of ATP, allowing it to occupy the same pocket and prevent the natural substrate from binding. Docking simulations for this class of compounds, including those targeting kinases like FLT3, CDK2, and PIM kinases, reveal that the pyrazolo[1,5-a]pyrimidine core orients itself deep within the active site, forming key interactions with the hinge region of the kinase. nih.govdntb.gov.uanih.gov The substituents at the 3, 5, and 7-positions then project into surrounding sub-pockets, determining the compound's potency and selectivity for different kinases. nih.gov

The binding affinity of this compound and its analogs is dictated by a combination of specific non-covalent interactions with amino acid residues in the kinase active site. nih.gov The 7-amino group is critical, often acting as a hydrogen bond donor to engage with backbone carbonyls in the hinge region of the kinase, a canonical interaction for ATP-competitive inhibitors. nih.gov The nitrogen atoms within the pyrazolopyrimidine core can also act as hydrogen bond acceptors.

The ethyl group at the 3-position and the aromatic rings of the core contribute to favorable hydrophobic and van der Waals interactions with nonpolar residues in the active site. nih.gov Furthermore, π–π stacking between the aromatic system of the pyrazolo[1,5-a]pyrimidine core and aromatic residues like phenylalanine or tyrosine in the binding pocket can further stabilize the ligand-protein complex. nih.gov

Table 1: Summary of Predicted Interactions from Molecular Docking Studies

Interaction TypePotential Interacting Moiety on LigandTypical Interacting Residues in Kinase Active Site
Hydrogen Bonding 7-amino group, Pyrimidine (B1678525) and Pyrazole (B372694) ring nitrogensHinge Region (e.g., Leucine, Alanine backbone)
Hydrophobic Interactions 3-ethyl group, Pyrazolo[1,5-a]pyrimidine coreAlanine, Valine, Leucine, Isoleucine
π–π Stacking Pyrazolo[1,5-a]pyrimidine aromatic systemPhenylalanine, Tyrosine, Tryptophan

Molecular Dynamics Simulations to Explore Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations performed on related pyrazolo[1,5-a]pyrimidine-kinase complexes have been used to assess the stability of the predicted binding mode and to understand the conformational flexibility of both the ligand and the protein. nih.gov

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations delve into the electronic properties of a molecule, providing fundamental insights into its structure, stability, and reactivity.

QM methods can be used to calculate the electron distribution, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential of this compound. These calculations help predict the most likely sites for metabolic attack and chemical reactions. For the pyrazolo[1,5-a]pyrimidine scaffold, tautomerism is a possibility, particularly involving the 7-amino group (amino-imino tautomerism). QM calculations can determine the relative energies of different tautomers, predicting the most stable and therefore predominant form in a biological environment. This is critical as different tautomers can exhibit distinct binding properties.

QM-based scoring protocols have been successfully employed in the design of new kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, including analogs with an ethyl group at the 3-position. muni.cz By calculating parameters such as binding energies and interaction geometries with high accuracy, QM methods guide the rational design of novel analogs. muni.cz For instance, QM can predict how modifying substituents on the core will alter the electronic properties and, consequently, the strength of interactions like hydrogen bonding with the target protein. This allows for the in silico design and prioritization of new derivatives with potentially improved potency and selectivity before undertaking their chemical synthesis. muni.cz

Future Research Directions and Broader Academic Implications

Optimization of Synthetic Pathways for Improved Efficiency and Yields

A primary focus for future research will be the development and optimization of synthetic routes to produce 3-Ethylpyrazolo[1,5-a]pyrimidin-7-amine and its analogs with greater efficiency and higher yields. While the core synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds, there is considerable room for improvement. mdpi.com Modern synthetic methodologies could be applied to enhance the production of this specific compound.

Future research should explore strategies such as:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of other pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov

Green Chemistry Approaches: The use of environmentally benign solvents, such as deep eutectic solvents (DES), and catalysts can make the synthesis more sustainable and scalable. researchgate.netias.ac.in

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher purity and yields, which is particularly important for large-scale production.

Table 1: Comparison of Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidine Synthesis
MethodologyDescriptionPotential Advantages for Synthesizing this compoundReference
Cyclocondensation ReactionsThe classical and most common method involving the reaction of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents.Well-established, versatile for introducing various substituents. nih.govmdpi.com
Microwave-Assisted SynthesisUtilizes microwave irradiation to heat the reaction mixture, accelerating the reaction rate.Reduced reaction times, higher yields, and increased purity of the final product. nih.gov
Multicomponent Reactions (MCRs)Three or more reactants combine in a single step to form the final product, which incorporates portions of all reactants.High atom economy, simplified procedures, and rapid access to highly substituted derivatives. mdpi.comresearchgate.net
Green Chemistry (e.g., DES)Employs environmentally friendly solvents and conditions to minimize hazardous waste.Benign environmental impact, high yield, scalability, and simpler work-up procedures. researchgate.netias.ac.in

By systematically investigating these advanced synthetic strategies, researchers can establish highly efficient and cost-effective pathways, facilitating the broader study and application of this compound. nih.gov

Exploration of Novel Biological Targets for this compound and its Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently appearing in compounds that act as kinase inhibitors. nih.govrsc.org Derivatives have shown potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases, including cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (Trks), Pim-1, and phosphoinositide 3-kinases (PI3Ks). nih.govnih.govnih.govmdpi.commdpi.comnih.gov

A crucial future direction is to determine the specific biological targets of this compound and to explore novel therapeutic applications for its derivatives. This involves:

Broad Kinase Profiling: Screening the compound against a large panel of human kinases to identify primary targets and assess selectivity. This can reveal unexpected inhibitory activities and provide starting points for developing more selective drugs. biorxiv.org

Investigating Non-kinase Targets: While kinases are common targets, the pyrazolo[1,5-a]pyrimidine core may interact with other classes of enzymes or receptors. nih.gov Future studies should not be limited to kinases and could explore targets such as cyclooxygenases (COX) or other enzymes relevant to inflammatory or infectious diseases. nih.gov

Derivative Synthesis and Screening: The synthesis and biological evaluation of a library of derivatives based on the this compound structure can help identify compounds with improved potency and selectivity for specific targets. mdpi.comnih.gov

Table 2: Known Protein Kinase Targets for the Pyrazolo[1,5-a]pyrimidine Scaffold
Kinase TargetAssociated DiseaseReference
Cyclin-Dependent Kinase 2 (CDK2)Cancer (cell cycle dysregulation) nih.govnih.govekb.eg
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC)Solid Tumors (NTRK gene fusions) mdpi.comnih.gov
Pim-1 KinaseCancers (e.g., prostate cancer, leukemia) nih.govnih.gov
Phosphoinositide 3-Kinase δ (PI3Kδ)Inflammatory diseases, autoimmune disorders, cancer mdpi.comnih.gov
Casein Kinase 2 (CK2)Cancer, viral infections biorxiv.orgmdpi.com
FLT3 KinaseAcute Myeloid Leukemia (AML) nih.gov

This exploration could uncover novel therapeutic potential for this compound and its derivatives in oncology, immunology, and beyond. mdpi.comnih.gov

Integration of Advanced Computational Approaches in Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. mdpi.com For the pyrazolo[1,5-a]pyrimidine class, in silico methods such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been successfully employed to understand binding mechanisms and predict the activity of new inhibitors. nih.govrsc.orgresearchgate.net

Future research on this compound should fully integrate these advanced computational approaches to guide the design of new, more potent, and selective molecules. This integration would involve:

Molecular Docking: Simulating the binding of this compound and its virtual derivatives into the active sites of known and potential biological targets to predict binding affinities and interaction patterns. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the binding interactions. rsc.orgnih.gov

3D-QSAR and Pharmacophore Modeling: Building predictive models based on a series of synthesized analogs to understand the structural requirements for biological activity. These models can then be used to virtually screen for new compounds with high predicted potency. rsc.org

In Silico ADMET Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds early in the discovery process, helping to prioritize candidates with favorable drug-like properties. nih.gov

Table 3: Application of Computational Approaches in Pyrazolo[1,5-a]pyrimidine Research
Computational MethodPurpose in Drug DesignReference
Molecular DockingPredicts the preferred orientation of a ligand when bound to a target protein; estimates binding affinity. nih.govmdpi.com
Molecular Dynamics (MD) SimulationAnalyzes the physical movements of atoms and molecules in the complex to assess stability and conformational changes. rsc.orgnih.gov
3D-QSARCorrelates the 3D properties of molecules with their biological activity to build predictive models. rsc.org
ADMET PredictionPredicts pharmacokinetic and toxicity profiles of drug candidates to reduce late-stage failures. nih.gov

By combining computational design with synthetic chemistry and biological testing, the development of optimized this compound derivatives can be significantly accelerated. mdpi.comresearchgate.net

Development of Structure-Based Design Principles for Enhanced Selectivity and Potency

Achieving high selectivity for a specific biological target is a major goal in drug development, as it minimizes off-target effects. nih.gov Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. nih.gov For pyrazolo[1,5-a]pyrimidines, SAR studies have revealed that modifications at various positions on the bicyclic core can dramatically alter potency and kinase selectivity. nih.govnih.gov

Future work on this compound should focus on systematic structural modifications to develop clear design principles for enhancing potency and selectivity. Key areas for investigation include:

Modification of the 7-amino group: The amine at the C-7 position is a critical point for interaction with many kinase targets and a key site for introducing diversity. rsc.orgnih.gov

Substitution at the C-3 position: The ethyl group at the C-3 position can be replaced with other functionalities to explore interactions with different pockets of a target's active site.

Functionalization at other positions (C-2, C-5, C-6): Introducing substituents at other available positions on the pyrazolo[1,5-a]pyrimidine ring can fine-tune the electronic and steric properties of the molecule, improving its binding affinity and pharmacokinetic profile. nih.govmdpi.com

Table 4: Key SAR Insights for the Pyrazolo[1,5-a]pyrimidine Scaffold
Position of ModificationGeneral Effect on Activity/SelectivityReference
C7-PositionCrucial for kinase hinge-binding interactions. N-aryl substitutions are often vital for boosting inhibitory activity. rsc.orgnih.gov
C5-PositionModifications can influence selectivity and physical properties. Introduction of groups like pyrrolidine (B122466) can enhance Trk inhibition. nih.gov
C3-PositionSubstitution with groups like amides or various heterocycles can significantly enhance potency against targets like Trk kinases. nih.gov
C2-PositionSubstitution at this position can be used to modulate solubility and cell permeability. nih.gov

A systematic, structure-based design approach, informed by co-crystal structures of inhibitors bound to their targets, will be instrumental in transforming this compound from a starting point into a highly optimized lead compound. nih.govbiorxiv.orgnih.gov

Synergistic Effects of Synthetic Transformations and Biological Applications

The advancement of knowledge regarding this compound will rely heavily on the synergistic interplay between synthetic chemistry and biological sciences. mdpi.com The ability to create new molecular diversity through innovative synthetic transformations directly enables the exploration of new biological functions and applications.

This synergistic cycle involves:

Synthesis: Chemists develop new, efficient methods to synthesize a library of analogs based on the this compound scaffold. mdpi.com

Biological Screening: Biologists test these new compounds against a variety of targets and in different disease models (e.g., cancer cell lines, enzyme assays). nih.gov

Data Analysis: The results from the screening (e.g., SAR data) provide crucial feedback to the chemists. nih.gov

Iterative Design: Guided by the biological data and computational modeling, chemists design and synthesize a new, improved generation of compounds. mdpi.com

This iterative process allows for a rapid and rational optimization of the lead compound. The development of versatile synthetic pathways that allow for late-stage functionalization is particularly valuable, as it enables the rapid creation of diverse analogs from a common intermediate. mdpi.com The synergy between improving synthetic routes and expanding biological applications will be the engine driving the discovery of new drugs based on the this compound core. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 3-ethylpyrazolo[1,5-a]pyrimidin-7-amine, and how is regioselectivity ensured?

The compound is typically synthesized via one-pot multicomponent reactions using pyrazole and pyrimidine precursors. A regioselective approach involves cyclization under mild acidic or basic conditions with catalysts like ammonium acetate. For example, X-ray crystallography (e.g., CCDC 967390) confirms regioselectivity by resolving the positions of substituents (e.g., ethyl and amine groups) on the pyrazolo[1,5-a]pyrimidine core . Key characterization tools include 13C^{13}\text{C} NMR, mass spectrometry, and single-crystal diffraction.

Q. Which analytical methods are recommended for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for verifying substituent positions and electronic environments. For instance, amine protons typically resonate at δ 5.5–6.5 ppm in DMSO-d6_6.
  • X-ray Crystallography: Resolves spatial arrangements and bond angles (e.g., torsion angles between pyrazole and pyrimidine rings) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formulas (e.g., [M+H]+^+ with <2 ppm error) .
  • Elemental Analysis: Confirms purity by matching calculated vs. observed C/H/N percentages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for mycobacterial ATP synthase inhibition?

SAR studies reveal that substituents at positions 3 and 5 significantly modulate activity. For example:

  • A 4-fluorophenyl group at position 3 enhances binding to mycobacterial ATP synthase (IC50_{50} < 1 µM) .
  • Pyridylmethylamine at position 7 improves solubility and microsomal stability .
    Methodological Approach:

Introduce substituents via Suzuki coupling or nucleophilic substitution.

Screen analogs using in vitro ATPase inhibition assays.

Validate selectivity via cytotoxicity assays (e.g., HepG2 cells) and hERG channel binding studies .

Q. What strategies resolve contradictions in reported biological activities (e.g., kinase vs. CRF1 receptor antagonism)?

Discrepancies arise from structural similarities to diverse targets. For example:

  • CRF1 Antagonism: Requires a dimethylaminoethyl side chain (Ki = 3.5 nM for CRF1) .
  • Kinase Inhibition: Depends on trifluoromethyl groups enhancing hydrophobic interactions .
    Resolution Workflow:

Perform competitive binding assays with radiolabeled ligands.

Use molecular docking to compare binding poses in CRF1 vs. kinase active sites.

Validate via in vivo models (e.g., corticosterone levels for CRF1 activity) .

Q. How can researchers design pharmacokinetic (PK) studies to evaluate blood-brain barrier (BBB) penetration?

  • Experimental Design:
    • Administer compound intravenously/orally to rodents.
    • Collect plasma and brain tissue at timed intervals.
    • Quantify concentrations via LC-MS/MS (LOQ < 1 ng/mL).
  • Key Metrics:
    • Brain/Plasma Ratio: Values >0.3 indicate BBB penetration (e.g., lipophilic analogs with logP ~2.5) .
    • Microsomal Stability: Incubate with liver microsomes (human/mouse) to assess metabolic half-life .

Methodological Challenges & Solutions

Q. How to address low yields in nucleophilic substitution reactions at position 7?

  • Optimization Strategies:
    • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
    • Employ microwave-assisted synthesis (80°C, 30 min) for faster kinetics .
    • Introduce protecting groups (e.g., Boc) for amines to prevent side reactions .

Q. What experimental safeguards are critical for handling this compound in the lab?

  • Safety Protocols:
    • Use glove boxes for air-sensitive reactions (e.g., Grignard additions).
    • Wear nitrile gloves and FFP3 masks to avoid dermal/airborne exposure.
    • Store compounds in amber vials under argon to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.